An In-Depth Technical Guide to tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
An In-Depth Technical Guide to tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.
Core Compound Identification and Properties
Molecular Formula: C₁₀H₁₅IN₂O₂[2][3]
Molecular Weight: 322.14 g/mol [3]
This substituted pyrazole is a stable, crystalline solid at room temperature, valued for its bifunctional nature. The presence of a reactive iodine atom at the 4-position and a Boc-protected nitrogen atom makes it an ideal scaffold for introducing molecular diversity in multi-step syntheses.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 322.14 g/mol | [3] |
| Molecular Formula | C₁₀H₁₅IN₂O₂ | [2][3] |
| Monoisotopic Mass | 322.01783 u | [3] |
| Topological Polar Surface Area | 44.1 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| XLogP3-AA | 3 | [3] |
Synthesis and Purification
The synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a two-step process starting from the commercially available 3,5-dimethylpyrazole. The process involves an electrophilic iodination followed by the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Step 1: Iodination of 3,5-Dimethylpyrazole
A robust and environmentally friendly method for the iodination of 3,5-dimethylpyrazole has been developed, utilizing iodine and potassium carbonate in an aqueous medium.[4] This approach avoids the use of harsh reagents and simplifies the workup procedure.
Experimental Protocol:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq). Stir the mixture at room temperature for 1-2 hours.[4]
-
Gradually add potassium carbonate (K₂CO₃) (1.0 eq) to the reaction mixture and continue stirring for another 1-2 hours.[4]
-
Add 30% hydrogen peroxide (H₂O₂) solution dropwise and continue stirring.[4]
-
Heat the reaction mixture to reflux until all solids dissolve.[4]
-
Cool the reaction mixture in an ice bath to precipitate the product, 4-iodo-3,5-dimethyl-1H-pyrazole.
-
Collect the solid by vacuum filtration and wash with cold water.
Step 2: N-Boc Protection
The subsequent N-protection is a standard procedure in organic synthesis, crucial for preventing side reactions in further functionalization steps. A general and efficient method for the N-Boc protection of pyrazoles is employed.[5]
Experimental Protocol:
-
Dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the solution at room temperature.[5]
-
Stir the reaction mixture overnight.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
Caption: Synthetic workflow for the target compound.
Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate lies in the reactivity of the carbon-iodine bond. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole core and a wide variety of aryl or heteroaryl boronic acids or esters. This reaction is a cornerstone of modern drug discovery, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Typical Reaction Conditions:
-
Palladium Catalyst: A palladium(0) source is essential. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).[6]
-
Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7]
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[6][7]
Caption: Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of biologically active molecules. In particular, substituted pyrazoles are prominent in the design of protein kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.
The functionalization of the pyrazole ring is crucial for achieving high potency and selectivity against specific kinase targets. The title compound serves as an invaluable building block in this context. The Suzuki-Miyaura coupling at the 4-position allows for the introduction of diverse aryl and heteroaryl moieties that can interact with specific pockets within the ATP-binding site of kinases. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom, providing another avenue for modifying the compound's properties.
While direct examples of the use of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate in the synthesis of specific kinase inhibitors are not yet widely published, its structural motifs are highly relevant. For instance, the synthesis of Crizotinib, an ALK and MET kinase inhibitor, relies on a 4-substituted pyrazole intermediate.[8] This highlights the potential of the title compound as a key intermediate for the next generation of kinase inhibitors.
Caption: Role in kinase inhibitor development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate.
Hazard Identification:
A safety data sheet for a closely related compound indicates the following hazards:
-
Harmful if swallowed. [9]
-
Causes skin irritation. [9]
-
Causes serious eye irritation. [9]
-
May cause respiratory irritation. [9]
Recommended Protective Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use only in a well-ventilated area.[1][9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Conclusion
tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, especially in Suzuki-Miyaura cross-coupling reactions, provides a reliable and versatile tool for the construction of complex molecular architectures. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of this and related pyrazole derivatives is set to expand, making it a valuable compound in the arsenal of medicinal chemists.
References
-
MySkinRecipes. tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate. [Link]
- Chebanov, V. A., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
- Anderson, K. W., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2006, 128(33), 10694–10695.
- Svirskis, S., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
- Google Patents. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
-
ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
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ResearchGate. Scope of the Suzuki reaction of TB bis boronic acid 4 with o‐iodo nitroarenes. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Knochel, P., et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 2021, 26(1), 123.
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